4-Iodo-6-methyl-2-(methylthio)pyrimidine
Overview
Description
4-Iodo-6-methyl-2-(methylthio)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring. The specific compound of interest has a methyl group and a methylthio group attached to the pyrimidine ring, as well as an iodine atom, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been reported, which involves the reaction of aminouracil with heterocumulenes, yielding the desired products after elimination of dimethylamine and tautomerisation under thermal conditions . Another study describes the synthesis of dihydropyrimidine products via the Atwal-Biginelli cyclocondensation reaction, which involves the reaction of S-methylisothiourea with methylene-3-oxoesters . Additionally, microwave-assisted conditions have been utilized to synthesize pyrimido[4,5-d]pyrimidine-2,5-dione derivatives from 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often determined using various spectroscopic techniques. For example, the structures of tautomeric dihydropyrimidines have been unambiguously determined by (1)H-NMR spectroscopy and NOESY experiments . Crystallographic studies have provided detailed insights into the conformation of the central heterocyclic ring in related compounds, revealing a half-chair conformation and the influence of hydrogen bonding on the orientation of substituents .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. Cyclization reactions of nitriles have been used to synthesize 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione, which can further react to form thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts . The Biginelli reaction is another example, where compounds such as methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate have been synthesized using microwave irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of an iodine atom in the compound can affect its density, melting point, and solubility. The synthesis of 2-methylthio-4,6-difluoride pyrimidine, an intermediate of herbicide diclosulam, demonstrates the importance of understanding these properties for practical applications . The yield and purity of such compounds are critical factors in their synthesis and subsequent use in various fields, including pharmaceuticals and agriculture.
Scientific Research Applications
Synthesis of New Derivatives : Lithiation of iodopyrazine and 4-iodo-2-methylthiopyrimidine followed by reaction with various electrophiles was successfully achieved. This process was used to synthesize new pyrazine and pyrimidine derivatives, showcasing the utility of 4-Iodo-6-methyl-2-(methylthio)pyrimidine in creating novel compounds (Plé, Turck, Heynderickx, & Quéguiner, 1998).
Antiviral Activity : The compound has been used in the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which were tested for antiviral activity. However, only slight activity and cytotoxicity were observed against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Sonogashira Reactions : An efficient method for the synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines via palladium-catalyzed Sonogashira reactions was developed. This highlights its role in facilitating complex chemical reactions (Rezaeimanesh, Bakherad, & Nasr‐Isfahani, 2019).
Microwave-Assisted Synthesis : The compound was used in a one-pot, efficient process under microwave-assisted conditions to synthesize Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Antimicrobial Activity : 4-Iodo-6-methyl-2-(methylthio)pyrimidine derivatives were synthesized and evaluated for antimicrobial activity. These derivatives showed potential as antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Nonlinear Optical Material : The compound was synthesized and studied for its potential as a third-order nonlinear optical material. Its spectroscopic signatures and reactivity were analyzed, indicating its suitability for applications in nonlinear optical devices (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).
Antiemetic Agents : A series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring was synthesized. These compounds displayed antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-iodo-6-methyl-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXADYEHFGYLHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371512 | |
Record name | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-methyl-2-(methylthio)pyrimidine | |
CAS RN |
16879-42-8 | |
Record name | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-6-methyl-2-methylthio-pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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